

# Genetic Validation of HSD17B13: A High-Conviction Target for Chronic Liver Disease

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A Deep Dive into the Genetic and Clinical Evidence Supporting HSD17B13 Inhibition as a Therapeutic Strategy for Chronic Liver Disease.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a highly promising therapeutic target for chronic liver diseases. This assertion is strongly supported by compelling human genetic evidence. Multiple large-scale genomic studies have consistently demonstrated that individuals carrying loss-of-function (LoF) variants in the HSD17B13 gene are significantly protected from the progression of various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC).[1][2][3] This robust genetic validation provides a strong rationale for the development of therapeutic agents that mimic this protective effect by inhibiting HSD17B13 activity.

## The Weight of Genetic Evidence: Human Loss-of-Function Studies

The cornerstone of HSD17B13's validation as a drug target lies in human genetic association studies. A landmark exome-wide association study first identified a splice variant, rs72613567:TA, that leads to a truncated, non-functional protein.[1][4] This variant was associated with reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and

aspartate aminotransferase (AST), which are key indicators of liver damage.[1] Subsequent studies across diverse populations have consistently replicated this finding and extended it to demonstrate a protective effect against the more severe manifestations of chronic liver disease.

## Key Protective Alleles and Their Associations

Several LoF variants in HSD17B13 have been identified, with the most extensively studied being the rs72613567:TA splice variant. Another notable variant is the missense variant rs6834314.[5] The protective effects of these variants have been quantified in numerous studies, as summarized in the tables below.

Chronic Liver Disease	HSD17B13 Variant	Population	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value	Reference
Alcohol-Related Cirrhosis	rs7261356 7:TA	European	0.79 (OR)	0.72 - 0.88	$8.13 \times 10^{-6}$	<a href="#">[6]</a>
Alcohol-Related HCC	rs7261356 7:TA	European	0.77 (OR)	0.68 - 0.89	$2.27 \times 10^{-4}$	<a href="#">[6]</a>
Alcoholic Liver Disease (Heterozygotes)	rs7261356 7:TA	European	0.58 (OR)	-	-	<a href="#">[7]</a>
Alcoholic Liver Disease (Homozygotes)	rs7261356 7:TA	European	0.47 (OR)	-	-	<a href="#">[7]</a>
Alcoholic Cirrhosis (Heterozygotes)	rs7261356 7:TA	European	0.58 (OR)	-	-	<a href="#">[7]</a>
Alcoholic Cirrhosis (Homozygotes)	rs7261356 7:TA	European	0.27 (OR)	-	-	<a href="#">[7]</a>
NASH	rs7261356 7:TA	Multi-ethnic Asian	Lower Odds	-	$p < 0.05$	<a href="#">[5]</a>

Liver-Related Complications	rs7261356 7:TA (Homozygous)	Ethnic Chinese	0.004 (HR)	0.00 - 0.64	0.033	[5]
Liver-Related Complications	rs6834314: G (Homozygous)	Ethnic Chinese	0.01 (HR)	0.00 - 0.97	0.048	[5]

Liver Health Marker	HSD17B13 Variant	Population	Effect	Reference
Serum ALT & AST	rs72613567:TA	European	Reduced Levels	[1]
Hepatocyte Ballooning	rs72613567:TA & rs6834314:G	Ethnic Chinese	Lower Grade	[5]
Progression from Steatosis to Steatohepatitis	rs72613567:TA	Multiple	Reduced Risk	[4]

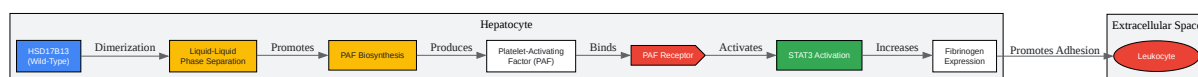
## Unraveling the Mechanism of Action

While the precise molecular function of HSD17B13 is still under active investigation, its localization to lipid droplets within hepatocytes points towards a role in lipid metabolism.[2][3][8] Overexpression of HSD17B13 in cellular and animal models leads to increased lipid accumulation, suggesting that its inhibition would be beneficial in fatty liver diseases.[2][8]

One proposed mechanism involves its enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde.[3] The loss of this activity in individuals with protective variants may alter retinoid signaling, which is known to be dysregulated in NAFLD.[3] Another hypothesis centers on the idea that the wild-type HSD17B13 protein, under conditions of metabolic stress, contributes to cellular injury and inflammation.[4] The LoF variants, by producing a truncated and unstable protein, would therefore mitigate this detrimental effect.[4]

More recent research suggests a role for HSD17B13 in promoting liver inflammation through liquid-liquid phase separation (LLPS). This process is thought to facilitate the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator, which in turn promotes the expression of fibrinogen and leukocyte adhesion.[9]

Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 in liver inflammation.



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Proposed HSD17B13-mediated inflammatory pathway in hepatocytes.

## Experimental Protocols for Genetic Validation

The genetic validation of HSD17B13 has been established through a variety of rigorous experimental approaches. Below are generalized protocols for key experiments cited in the validation of this target.

## Human Genetic Association Studies

Objective: To identify genetic variants associated with liver enzyme levels and the risk of chronic liver disease.

Methodology:

- Cohort Selection: Large, diverse patient cohorts with electronic health records and linked DNA samples are utilized. For example, the DiscovEHR study included 46,544 participants. [4]
- Genotyping and Sequencing: Exome or whole-genome sequencing is performed to identify genetic variants across the genome. Specific variants of interest, such as rs72613567 and

rs6834314, are genotyped using methods like TaqMan assays.

- **Phenotyping:** Clinical data, including serum ALT and AST levels, and diagnoses of chronic liver diseases (NAFLD, ALD, cirrhosis, HCC) are extracted from electronic health records. For more detailed studies, liver biopsies are assessed for histological features like steatosis, inflammation, and fibrosis.
- **Statistical Analysis:** Association analyses are conducted to determine the relationship between genetic variants and clinical phenotypes. Logistic regression is commonly used to calculate odds ratios for disease risk, adjusting for covariates such as age, sex, body mass index, and ancestry.

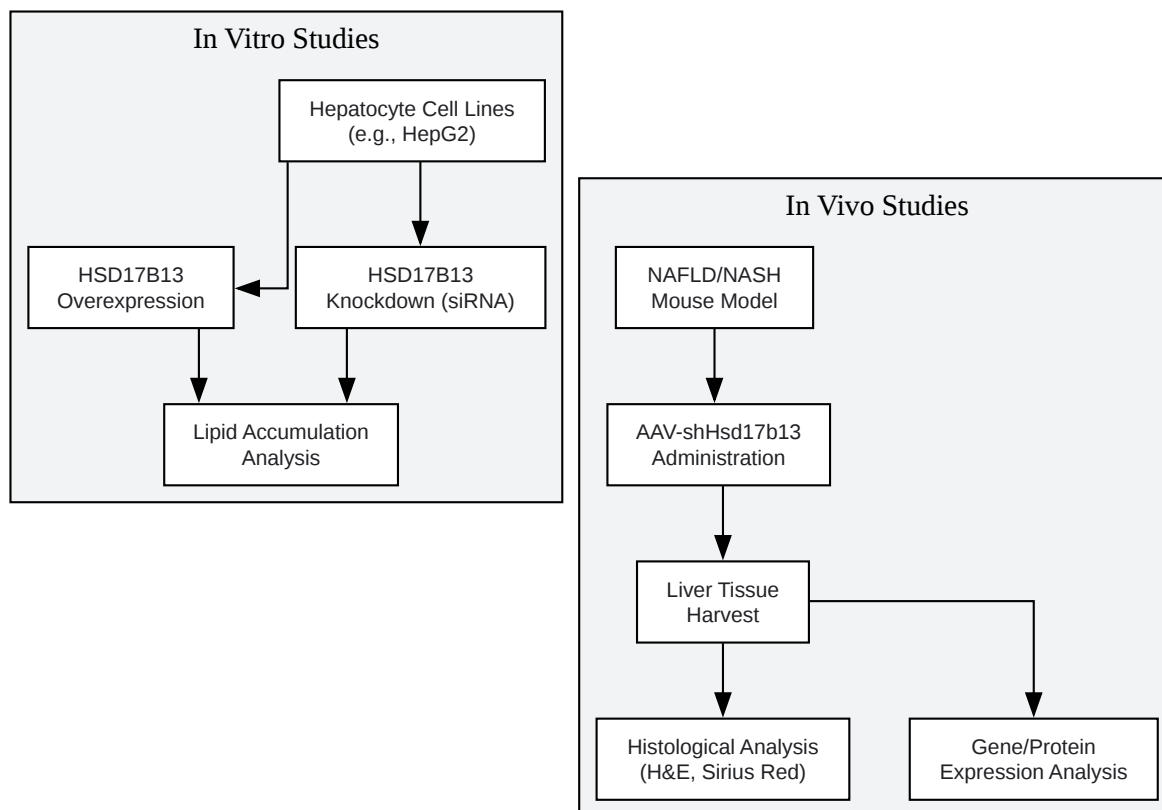
## Preclinical Evaluation of HSD17B13 Function

**Objective:** To investigate the cellular function of HSD17B13 and the impact of its inhibition.

**Methodology:**

- **Cell Culture Models:** Human hepatocyte cell lines (e.g., HepG2) are used. Overexpression of wild-type or variant HSD17B13 is achieved through transfection with expression plasmids. Gene knockdown is performed using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).
- **Animal Models:** Mouse models of NAFLD/NASH are employed, often induced by a high-fat diet. Adeno-associated viruses (AAVs) are used to deliver shRNAs targeting Hsd17b13 to the liver.
- **Biochemical Assays:** The enzymatic activity of HSD17B13 is assessed using in vitro assays with potential substrates like retinol.
- **Histological and Molecular Analysis:** Liver tissues from animal models are analyzed for steatosis (Oil Red O staining), inflammation (H&E staining), and fibrosis (Sirius Red staining). Gene and protein expression of HSD17B13 and markers of liver injury are quantified by qPCR and Western blotting, respectively.

The following diagram outlines a typical experimental workflow for preclinical validation.



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Experimental workflow for preclinical validation of HSD17B13.

## Therapeutic Development Landscape

The compelling genetic validation has spurred the development of therapeutic agents targeting HSD17B13. The primary goal of these therapies is to replicate the protective effects of the LoF variants by inhibiting the protein's function. Several pharmaceutical companies are actively pursuing HSD17B13 inhibitors, with multiple candidates in clinical trials.<sup>[1]</sup>

Therapeutic modalities being explored include:

- RNA interference (RNAi) therapeutics: These agents, such as rapirosiran (ALN-HSD) and ARO-HSD, are designed to specifically degrade HSD17B13 mRNA, thereby reducing the

production of the HSD17B13 protein.[10][11]

- Small molecule inhibitors: These are orally available drugs designed to bind to the active site of the HSD17B13 enzyme and block its function.[1]

Clinical trials have demonstrated that these therapeutic approaches can effectively reduce hepatic HSD17B13 mRNA and protein levels, and in some cases, have shown corresponding reductions in serum ALT and AST levels.[10][11] These early clinical findings provide further validation for HSD17B13 as a viable therapeutic target.

## Conclusion

The genetic validation of HSD17B13 as a therapeutic target for chronic liver disease is a prime example of the power of genomics in modern drug development. The consistent and robust protective effect of common loss-of-function variants across multiple large and diverse populations provides a high degree of confidence that inhibiting HSD17B13 will be a beneficial strategy for patients at risk of progressing to severe liver disease. While the precise molecular mechanisms are still being fully elucidated, the overwhelming human genetic evidence has paved the way for innovative therapies that are now progressing through clinical development.

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